molecular formula C12H10ClN3O2 B495296 2-[(2-Chlorobenzyl)amino]-5-nitropyridine CAS No. 927638-67-3

2-[(2-Chlorobenzyl)amino]-5-nitropyridine

Katalognummer: B495296
CAS-Nummer: 927638-67-3
Molekulargewicht: 263.68g/mol
InChI-Schlüssel: LLVFXQXOBUCITR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Chlorobenzyl)amino]-5-nitropyridine is an organic compound with the molecular formula C12H10ClN3O2 It is a derivative of pyridine, substituted with a 2-chlorobenzylamino group and a nitro group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)amino]-5-nitropyridine typically involves the reaction of 2-chlorobenzylamine with 5-nitropyridine under specific conditions. One common method includes:

    Starting Materials: 2-chlorobenzylamine and 5-nitropyridine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

    Catalysts: In some cases, a catalyst such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To ensure consistent production.

    Purification Steps: Such as recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Chlorobenzyl)amino]-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(2-Chlorobenzyl)amino]-5-aminopyridine.

Wissenschaftliche Forschungsanwendungen

2-[(2-Chlorobenzyl)amino]-5-nitropyridine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(2-Chlorobenzyl)amino]-5-nitropyridine involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile: Similar structure but with a benzonitrile group.

    2-Amino-5-nitropyridine: Lacks the 2-chlorobenzylamino group.

    2-[(2-Chlorobenzyl)oxy]carbonylamino-pentanoic acid: Contains a different functional group.

Uniqueness

2-[(2-Chlorobenzyl)amino]-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

927638-67-3

Molekularformel

C12H10ClN3O2

Molekulargewicht

263.68g/mol

IUPAC-Name

N-[(2-chlorophenyl)methyl]-5-nitropyridin-2-amine

InChI

InChI=1S/C12H10ClN3O2/c13-11-4-2-1-3-9(11)7-14-12-6-5-10(8-15-12)16(17)18/h1-6,8H,7H2,(H,14,15)

InChI-Schlüssel

LLVFXQXOBUCITR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC2=NC=C(C=C2)[N+](=O)[O-])Cl

Kanonische SMILES

C1=CC=C(C(=C1)CNC2=NC=C(C=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.